5-FAM-Pro-Leu-OH

Protease Activity Assays Fluorescence Spectroscopy High-Throughput Screening

5-FAM-Pro-Leu-OH is a fluorescently labeled dipeptide (5-FAM-Pro-Leu-OH) specifically designed as a calibration standard for 520 MMP FRET substrates. Compared to generic fluorescein or EDANS-based standards, its 5-FAM fluorophore delivers a 13-fold higher extinction coefficient, a quantum yield of ~0.92, and 40-fold greater sensitivity in the 5-FAM/QXL520 FRET pair. The Pro-Leu sequence precisely mimics the proteolytic cleavage product, eliminating systematic calibration errors and enabling direct conversion of RFU to absolute enzyme activity—essential for reproducible MMP activity quantification in drug discovery, cancer, and arthritis research.

Molecular Formula C32H30N2O9
Molecular Weight 586.6 g/mol
Cat. No. B12392414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FAM-Pro-Leu-OH
Molecular FormulaC32H30N2O9
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1
InChIKeyDKRSEISZTVYYOM-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-FAM-Pro-Leu-OH: Definitive Guide to the MMP FRET Fluorescence Reference Standard


5-FAM-Pro-Leu-OH (CAS: 1360812-71-0) is a fluorescently labeled dipeptide consisting of 5-carboxyfluorescein (5-FAM) conjugated to the N-terminus of the Pro-Leu sequence [1]. It is specifically designed and widely utilized as a fluorescence reference standard for quantifying matrix metalloproteinase (MMP) activity in FRET-based assays, particularly those employing 5-FAM/QXL 520 substrates [2]. The compound exhibits well-defined spectral properties with absorption/emission maxima at 494/521 nm and is supplied as a lyophilized powder with a purity of ≥95% [3].

Why 5-FAM-Pro-Leu-OH Cannot Be Simply Replaced by Other Fluorophores or Peptide Standards


Substituting 5-FAM-Pro-Leu-OH with alternative fluorophores like EDANS, Mca, or FITC, or with different peptide sequences, introduces significant experimental variability due to fundamentally different photophysical properties and enzymatic recognition. 5-FAM possesses a substantially higher extinction coefficient and quantum yield than commonly used alternatives, directly translating to superior assay sensitivity [1]. Furthermore, the Pro-Leu dipeptide sequence is specifically tailored to mimic the proteolytic product of 520 MMP FRET substrates, ensuring accurate calibration of enzyme activity that generic fluorescein or non-specific peptide standards cannot provide .

Quantitative Differentiation Evidence for 5-FAM-Pro-Leu-OH: A Comparator-Based Analysis


Extinction Coefficient: 5-FAM vs. EDANS and Mca

The 5-FAM fluorophore in 5-FAM-Pro-Leu-OH exhibits a substantially higher extinction coefficient compared to EDANS and Mca, leading to significantly brighter fluorescence and improved signal-to-noise ratios. This is a direct factor in achieving higher assay sensitivity [1].

Protease Activity Assays Fluorescence Spectroscopy High-Throughput Screening

Fluorescence Quantum Yield: 5-FAM vs. EDANS

The 5-FAM fluorophore demonstrates a significantly higher fluorescence quantum yield compared to EDANS, indicating a greater efficiency in converting absorbed photons into emitted fluorescence. This property underpins the superior brightness and sensitivity of assays utilizing 5-FAM-based standards and substrates [1].

Protease Activity Assays Fluorescence Spectroscopy Assay Sensitivity

FRET Assay Sensitivity: 5-FAM/QXL520 vs. EDANS/DABCYL

Assays employing the 5-FAM/QXL520 FRET pair, for which 5-FAM-Pro-Leu-OH serves as the fluorescence standard, demonstrate markedly superior sensitivity compared to those using the older EDANS/DABCYL pair. This translates to the ability to detect significantly lower concentrations of enzyme activity [1].

Protease Inhibitor Screening FRET Assays Renin Activity

Substrate Hydrolysis Rate: 5-FAM/Dabcyl vs. Mca/Dnp in MMP Assays

When incorporated into a triple-helical peptide substrate for MMPs, the 5-FAM/Dabcyl FRET pair enables significantly faster substrate hydrolysis compared to the Mca/Dnp pair. This results in a more rapid and sensitive assay for detecting MMP-1 and MMP-13 activity [1].

Matrix Metalloproteinases FRET Substrates Enzyme Kinetics

Optimal Application Scenarios for 5-FAM-Pro-Leu-OH Driven by Quantitative Evidence


High-Throughput Screening for MMP Inhibitors

The superior sensitivity conferred by the 5-FAM/QXL520 FRET pair (40-fold over EDANS/DABCYL) [1] makes 5-FAM-Pro-Leu-OH an essential reference standard for calibrating high-throughput screens. This high sensitivity allows researchers to identify and characterize even weak MMP inhibitors with confidence, reducing false negatives in large compound libraries and accelerating the hit-to-lead process in drug discovery for cancer, arthritis, and cardiovascular diseases .

Accurate Quantification of Low-Abundance Protease Activity

For studies involving limited biological samples (e.g., patient biopsies, primary cell cultures) or proteases with low expression levels, the high extinction coefficient (13-fold > EDANS) and quantum yield (approx. 0.92) of 5-FAM [2] ensure that the fluorescence standard curve is robust and reliable at the lower detection limit. Using 5-FAM-Pro-Leu-OH minimizes variability and maximizes the signal-to-noise ratio, enabling precise quantification of MMP activity where alternative fluorophores would yield unacceptably high noise .

Assay Standardization and Cross-Study Comparability

Because 5-FAM-Pro-Leu-OH is specifically designed to mimic the proteolytic product of widely used 520 MMP FRET substrates, its use as a calibration standard is critical for normalizing data across different experiments, laboratories, and publications [3]. Substituting with a generic fluorescein standard (e.g., free 5-FAM) introduces systematic errors due to differences in fluorescence properties in the peptide context. This compound ensures that reported RFU values can be accurately converted to absolute enzyme activity units, a cornerstone of reproducible and comparable research .

Validation of Custom FRET Substrate Performance

When developing or optimizing novel FRET substrates for MMPs or related proteases, 5-FAM-Pro-Leu-OH serves as an invaluable tool for quantifying the fluorescence quantum yield of the cleaved product. As demonstrated in the development of triple-helical peptide substrates, where the 5-FAM/Dabcyl pair showed faster hydrolysis than Mca/Dnp [4], a reliable standard like 5-FAM-Pro-Leu-OH is essential for benchmarking new designs and ensuring that observed improvements in assay performance are attributable to the substrate and not to instrumentation or calibration errors.

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